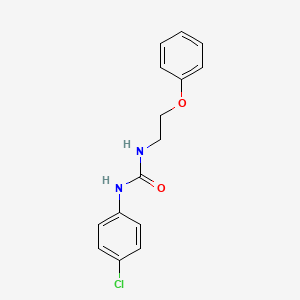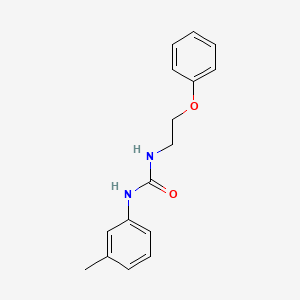![molecular formula C11H7F3N2O2 B6574147 1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 671191-21-2](/img/structure/B6574147.png)
1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C11H7F3N2O2 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.04596196 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors
Mode of Action
The exact mode of action of 1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Pharmacokinetics
The compound’s molecular weight of 23023 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
The action environment of this compound can be influenced by various factors such as temperature, pH, and the presence of other compounds. For instance, the compound’s boiling point is 305.9°C , suggesting that it may be stable under normal physiological conditions.
Analyse Biochimique
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-5-4-15-9(17)10(16)18/h1-6H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXMSNPKIWRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC(=O)C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate](/img/structure/B6574095.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate](/img/structure/B6574096.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate](/img/structure/B6574103.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)
![N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6574111.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B6574118.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)

